6-Bromo-4,4,7-trimethylthiochroman
Description
For instance, 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran (CAS 112110-44-8) shares key features: a sulfur-containing benzothiopyran core, bromine at position 6, and methyl groups at position 4 . This compound (C₁₁H₁₃BrS, MW 257.19 g/mol) exhibits moderate lipophilicity due to its aromatic and aliphatic components, making it relevant in drug discovery and organic synthesis .
This analysis assumes the target compound shares structural and functional similarities with documented analogs, enabling comparisons based on substituent positions, heteroatoms, and bioactivity.
Properties
Molecular Formula |
C12H15BrS |
|---|---|
Molecular Weight |
271.22 g/mol |
IUPAC Name |
6-bromo-4,4,7-trimethyl-2,3-dihydrothiochromene |
InChI |
InChI=1S/C12H15BrS/c1-8-6-11-9(7-10(8)13)12(2,3)4-5-14-11/h6-7H,4-5H2,1-3H3 |
InChI Key |
WUURWECQMGQCSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(CCS2)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights structural differences among brominated thiochroman derivatives and related heterocycles:
Key Observations:
- Heteroatom Influence: The sulfur atom in thiochroman derivatives (e.g., CAS 112110-44-8) enhances electron density and reactivity compared to oxygen-containing chromanones (e.g., 7-Bromo-6-fluorochroman-4-one) .
- In contrast, the ketone group in thiochromenone (CAS 13735-13-2) introduces polarity, affecting solubility and binding affinity in biological systems .
- Halogen Positioning: Bromine at C6 (common in thiochromans) versus C7 (in chromanones) alters electronic distribution and steric interactions, influencing reactivity and pharmacological profiles .
Physicochemical Properties
- Lipophilicity: 6-Bromo-4,4-dimethylthiochroman exhibits moderate lipophilicity due to its aromatic ring and aliphatic methyl groups, favoring membrane permeability . The ketone-containing thiochromenone (CAS 13735-13-2) is more polar, reducing its logP compared to methyl-substituted analogs .
- Thermal Stability : Methyl groups in 4,4-dimethyl derivatives enhance thermal stability, as seen in analogous benzofuroxan systems .
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